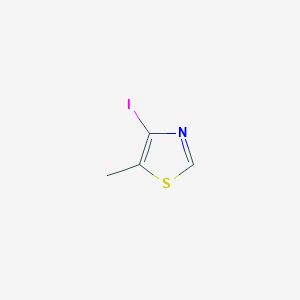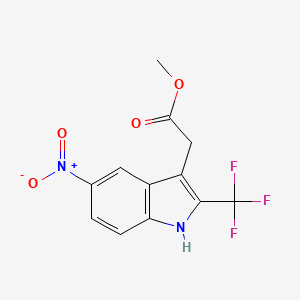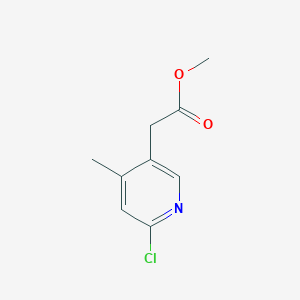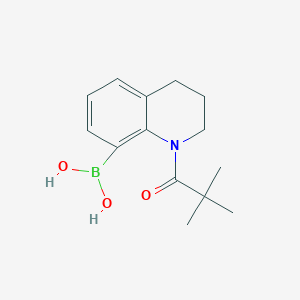
1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of bromine atoms and disulfane linkage in this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane typically involves the bromination of thiadiazole derivatives. One common method is the bromination of benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) using bromine in the presence of a suitable solvent . The reaction conditions often include controlled temperatures and the use of catalysts to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The disulfane linkage can be oxidized to form sulfonic acids or reduced to form thiols.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like morpholine or thiophenol in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and ligands in the presence of a base and solvent.
Major Products
Nucleophilic Substitution: Substituted thiadiazole derivatives.
Oxidation: Sulfonic acids.
Reduction: Thiols.
Cross-Coupling: Complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and disulfane linkage play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways . Additionally, its electron-withdrawing properties enhance its ability to participate in redox reactions and electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): A related compound with similar electronic properties but without bromine atoms.
4,7-Dibromobenzo[d][1,2,3]thiadiazole: Another brominated thiadiazole derivative with different substitution patterns.
2-(1,2,3-Thiadiazol-4-yl)-5-methylthiophene: A thiadiazole derivative with a thiophene ring.
Uniqueness
Its ability to undergo diverse chemical reactions and its electron-withdrawing properties make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
26542-78-9 |
|---|---|
Formule moléculaire |
C4Br2N4S4 |
Poids moléculaire |
392.1 g/mol |
Nom IUPAC |
3-bromo-5-[(3-bromo-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C4Br2N4S4/c5-1-7-3(11-9-1)13-14-4-8-2(6)10-12-4 |
Clé InChI |
SDGBWHAGYFWRAA-UHFFFAOYSA-N |
SMILES canonique |
C1(=NSC(=N1)SSC2=NC(=NS2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)








![(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12967688.png)




